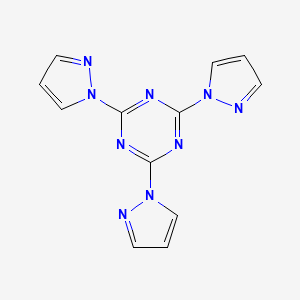

2,4,6-tri-1H-pyrazol-1-yl-1,3,5-triazine

描述

Context and Significance

Triazine-based heterocycles, particularly those derived from the 1,3,5-triazine (B166579) core, represent a cornerstone in various fields of contemporary chemistry. researchgate.netwikipedia.org The inherent structural features of the triazine ring—a planar, six-membered ring with alternating carbon and nitrogen atoms—confer upon it a unique electronic character and reactivity. wikipedia.orgacs.org The common precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), is an inexpensive and versatile starting material, allowing for sequential and selective substitution reactions with a variety of nucleophiles. researchgate.net This facile derivatization has led to a vast library of triazine compounds with tailored properties. researchgate.net

Historically, these compounds have been integral to the development of herbicides, reactive dyes, and polymers like melamine-formaldehyde resins. researchgate.netwikipedia.orguu.nl In more recent academic pursuits, their applications have expanded significantly. They are utilized as scaffolds in combinatorial chemistry for drug discovery, as complexing agents in analytical chemistry, and as components in multi-step redox systems in electrochemistry. researchgate.net Furthermore, their ability to act as building blocks for supramolecular assemblies and coordination polymers has positioned them as key players in crystal engineering and the development of novel materials. researchgate.netuu.nl The π-deficient nature of the triazine ring also makes it a valuable component in the design of ligands for metal-mediated catalysis. acs.org

A Versatile Core Structure in Academic Investigations

Within this broad class of compounds, 2,4,6-tri-1H-pyrazol-1-yl-1,3,5-triazine, often abbreviated as TPT, has emerged as a particularly versatile and widely studied core structure. researchgate.netresearchgate.net Its molecular architecture, featuring a central triazine ring symmetrically substituted with three pyrazole (B372694) units, makes it an excellent multidentate ligand. The nitrogen atoms of the pyrazole rings can coordinate with metal ions, leading to the formation of a diverse array of coordination complexes. researchgate.net

Academic research has demonstrated that TPT can act as a bidentate or tridentate ligand, coordinating with a variety of transition metals and lanthanides, including copper(II), rhenium(I), iron(II), cobalt(II), nickel(II), europium(III), gadolinium(III), and terbium(III). researchgate.net The resulting complexes exhibit a range of coordination geometries, from octahedral to more complex structures like the "sphenocorona" or bicapped square antiprism observed in lanthanide complexes. researchgate.net This versatility allows researchers to systematically study the influence of the ligand structure on the magnetic, electronic, and structural properties of the resulting metal complexes.

Scope of Academic Research Emphases

The academic focus on this compound is multifaceted, with several key areas of investigation:

Structural Analysis: Detailed structural elucidation using single-crystal X-ray diffraction is a common theme. researchgate.netcsic.es These studies have revealed the existence of polymorphs (different crystal structures of the same compound), pseudopolymorphs (solvates), and co-crystals of TPT. researchgate.netcsic.es The molecule's conformation, often described as a propeller shape due to the twist between the central triazine and the pyrazole rings, is a subject of detailed analysis. researchgate.netresearchgate.net

Supramolecular Chemistry: The potential for TPT to form extended structures through non-covalent interactions is another area of interest. The molecule's ability to participate in hydrogen bonding, particularly in its co-crystals with water, has been investigated. researchgate.netresearchgate.net

Hydrolytic Chemistry: An interesting facet of TPT's reactivity is its partial hydrolysis in the presence of certain metal ions like copper(II). This process can lead to the formation of new anionic ligands, such as 2,4-dione-1,3,5-(1H)-triazin-1-amido, which can then be isolated as part of a metal complex. researchgate.net This highlights the active role the ligand can play beyond simple coordination.

Research Findings in Detail

Academic investigations have yielded specific data on the synthesis and structure of TPT and its derivatives. The synthesis of tris(azol-1-yl)-s-triazines is often achieved by reacting cyanuric chloride with the corresponding azole in the presence of a base, such as sodium hydride in THF. researchgate.net

Structural studies on derivatives like 2,4,6-tris(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine have identified multiple polymorphic forms, each with distinct crystallographic parameters. nih.govnih.gov

Table 1: Crystallographic Data for a Polymorph of 2,4,6-tris(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine nih.gov

| Parameter | Value |

| Chemical Formula | C₁₈H₂₁N₉ |

| Molecular Weight | 363.44 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 7.1840 (1) |

| b (Å) | 12.5079 (1) |

| c (Å) | 19.9527 (1) |

| Volume (ų) | 1792.89 (3) |

| Z | 4 |

| Temperature (K) | 100 |

This interactive table summarizes key crystallographic data.

The molecule in this polymorph is nearly planar, with small dihedral angles between the triazine and the three pyrazole rings (2.40°, 9.27°, and 9.71°). nih.govnih.gov The planarity is not perfect, with the angles within the triazine ring deviating from the ideal 120° of a regular hexagon. nih.govnih.gov

Furthermore, detailed structural analyses have been performed on TPT itself, revealing different solid-state forms depending on the crystallization conditions. researchgate.netcsic.es Researchers have characterized the isolated molecule, a solvate containing water and acetonitrile (B52724), and a complex co-crystal with water. researchgate.netcsic.es These studies are often supported by computational methods, such as Density Functional Theory (DFT) calculations, to better understand the conformational preferences and intermolecular interactions like hydrogen bonds. researchgate.netcsic.es

The coordination of TPT with lanthanide nitrates, for example, has led to the isolation of monomeric complexes with the general formula [Ln(TPT)(NO₃)₃(H₂O)] (where Ln = Eu, Gd, Tb). researchgate.net X-ray diffraction revealed that the lanthanide ions in these complexes are ten-coordinated, adopting distorted coordination geometries. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

2,4,6-tri(pyrazol-1-yl)-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N9/c1-4-13-19(7-1)10-16-11(20-8-2-5-14-20)18-12(17-10)21-9-3-6-15-21/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFDLFGIPWUEGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC(=NC(=N2)N3C=CC=N3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4,6 Tri 1h Pyrazol 1 Yl 1,3,5 Triazine and Its Derivatives

Conventional Synthetic Routes to 2,4,6-tri-1H-pyrazol-1-yl-1,3,5-triazine

Conventional methods remain the cornerstone for the synthesis of this compound, relying on well-established nucleophilic substitution principles.

The most prevalent and straightforward method for synthesizing this compound involves the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with pyrazole (B372694). chemicalbook.com Cyanuric chloride is an ideal precursor due to the high reactivity of its chlorine atoms toward nucleophilic displacement. nih.govfrontiersin.org The synthesis is a stepwise process where the three chlorine atoms are sequentially replaced by pyrazole moieties. mdpi.comresearchgate.net

The reactivity of the chlorine atoms on the triazine ring decreases with each substitution. researchgate.net This inherent property allows for controlled synthesis. The first substitution typically occurs at low temperatures (around 0 °C), the second at room temperature, and the third often requires elevated temperatures or reflux conditions to proceed to completion. nih.govresearchgate.net This temperature-dependent reactivity is crucial for the synthesis of both symmetrically and asymmetrically substituted triazines. mdpi.commdpi.com For the synthesis of the target trisubstituted compound, an excess of the pyrazole nucleophile is often used to drive the reaction to completion. researchgate.net

A typical experimental procedure involves dissolving cyanuric chloride in a suitable dry solvent, such as tetrahydrofuran (B95107) (THF), and then adding the pyrazole and a base. nih.gov The reaction mixture is stirred for an extended period to ensure complete substitution of all three chlorine atoms. nih.gov

Table 1: Example of Conventional Synthesis Conditions

| Precursors | Solvent | Base | Reaction Time | Yield |

|---|

The nucleophilic substitution reaction between cyanuric chloride and pyrazole generates hydrogen chloride (HCl) as a byproduct. The presence of a base is essential to neutralize this acid, which would otherwise protonate the pyrazole, rendering it non-nucleophilic and halting the reaction. The choice of base can significantly impact the reaction's efficiency and yield.

Commonly used bases include inorganic bases like sodium carbonate, sodium hydroxide, and potassium carbonate, as well as stronger bases like sodium hydride (NaH). nih.govnih.govdtic.mil Organic bases such as N,N-diisopropylethylamine (DIEA) are also employed, particularly when milder conditions are required. frontiersin.orgmdpi.com For instance, NaH in THF has been effectively used to deprotonate pyrazole, forming the highly nucleophilic pyrazolate anion, which readily attacks the triazine core. researchgate.netnih.gov The use of a base like DIEA in a solvent such as dichloromethane (B109758) (DCM) is another common practice, especially for stepwise substitutions at controlled temperatures. frontiersin.org The selection of the appropriate base and solvent system is critical for optimizing the yield and purity of the final product.

Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical practices, green chemistry approaches have been applied to the synthesis of 1,3,5-triazine (B166579) derivatives. These methods aim to reduce solvent use, energy consumption, and the generation of hazardous waste.

The efficiency of nitrile cyclotrimerization can be significantly enhanced by catalysts. Lewis acids supported on silica (B1680970) have proven to be effective and environmentally benign catalysts for the solvent-free synthesis of 1,3,5-triazines. researchgate.net These recyclable catalysts can produce yields comparable to those obtained with more complex and contaminating lanthanide catalysts. researchgate.net Yttrium salts have also been used to catalyze the cyclotrimerization of aromatic nitriles under solvent-free conditions, allowing for milder reaction conditions than previously required. chim.it

Furthermore, techniques like microwave-assisted synthesis and sonochemistry have been applied to the nucleophilic substitution route. mdpi.com Ultrasonic irradiation, for example, has been shown to dramatically shorten reaction times from hours to minutes while maintaining high yields (>75%). mdpi.com Microwave-assisted methods can also increase reaction yields and reduce reaction times to as little as 150 seconds, aligning with the principles of green chemistry by minimizing energy consumption. nih.govmdpi.com

Table 2: Comparison of Synthetic Methods for Triazine Derivatives

| Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | Reflux | 5-6 hours | 69% | mdpi.com |

| Ultrasonic Irradiation | Room Temperature | 30-35 minutes | 84% | mdpi.com |

Preparation of Substituted and Functionalized this compound Derivatives

The synthesis of derivatives of this compound can be achieved by two main strategies: using substituted pyrazoles as starting materials or by performing a stepwise, non-symmetrical substitution on the cyanuric chloride core.

The first approach involves reacting cyanuric chloride with a pyrazole that already bears the desired functional groups. For example, 2,4,6-tris(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine was synthesized by reacting cyanuric chloride with 3,5-dimethylpyrazole (B48361) in the presence of sodium hydride. nih.gov This method is straightforward for creating symmetrically substituted triazines where all three pyrazolyl groups are identical. A wide variety of substituted pyrazoles can be employed to generate a library of functionalized triazine compounds. nih.gov

The second strategy takes advantage of the differential reactivity of the chlorine atoms on cyanuric chloride. mdpi.com By carefully controlling the reaction temperature and stoichiometry, it is possible to introduce different nucleophiles sequentially. mdpi.commdpi.com For instance, a first nucleophile can be added at 0 °C, a second at room temperature, and a third at an elevated temperature. nih.govresearchgate.net This allows for the synthesis of di-substituted and non-symmetric tri-substituted triazines, where one or two of the substituents are pyrazolyl groups and the remaining positions are occupied by other functional groups like amines, thiols, or alkoxides. mdpi.com This step-wise approach offers a high degree of molecular diversity and is crucial for the rational design of molecules with specific properties. mdpi.comnih.gov

Synthesis of Tris-Phenylpyrazolyl-1,3,5-triazines

A key method for preparing symmetrically substituted 1,3,5-triazines is the cyclotrimerization of aromatic nitriles. chim.it While this approach often requires harsh reaction conditions and can result in moderate yields, advancements have led to milder, more efficient procedures. chim.it One such improvement involves the use of yttrium salts as catalysts in solvent-free conditions. chim.itresearchgate.net

This solvent-free methodology has been successfully applied to the synthesis of tris-phenylpyrazolyl-1,3,5-triazines from cyanophenyl-pyrazole precursors. The reaction involves heating the nitrile in the presence of yttrium(III) trifluoromethanesulfonate, which acts as a Lewis acid catalyst to activate the nitrile groups for nucleophilic addition, ultimately leading to the formation of the triazine ring. chim.itresearchgate.net This approach allows for the creation of structures where the pyrazole and triazine rings are separated by a phenyl group. chim.it

However, the process is sensitive to steric hindrance. For instance, the synthesis of an ortho-substituted derivative, 2,4,6-tris-[(2-(pyrazol-1-yl))phenyl]-1,3,5-triazine, resulted in a very low yield, highlighting the steric limitations of this cyclotrimerization reaction. chim.it

Table 1: Synthesis of Tris-Phenylpyrazolyl-1,3,5-triazines via Cyclotrimerization

| Starting Material | Product | Catalyst | Conditions | Yield |

|---|---|---|---|---|

| 1-Phenyl-3-cyano-pyrazole | 2,4,6-Tris-[(3-(pyrazol-1-yl))phenyl]-1,3,5-triazine | (CF₃SO₃)₃Y | 200°C / 24h | 66% |

| 1-Phenyl-4-cyano-pyrazole | 2,4,6-Tris-[(4-(pyrazol-1-yl))phenyl]-1,3,5-triazine | (CF₃SO₃)₃Y | 200°C / 24h | 30% |

Strategies for Sequential Functionalization of the Triazine Core

The most versatile strategy for producing asymmetrically substituted triazine derivatives is the sequential functionalization of 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. nih.govmdpi.com This precursor is highly attractive due to its low cost, commercial availability, and the differential reactivity of its three chlorine atoms. krisp.org.za The reactivity of the chlorine atoms toward nucleophilic substitution decreases as each one is replaced, a property that can be exploited to control the reaction outcome by carefully managing the temperature. krisp.org.za

The general synthetic sequence involves a stepwise substitution:

First Substitution: The reaction of cyanuric chloride with the first nucleophile is typically carried out at a low temperature, often around 0°C, to yield a dichlorotriazine intermediate. nih.gov

Second Substitution: The introduction of a second, different nucleophile requires a higher temperature, such as room temperature or slightly above, to replace the second chlorine atom. mdpi.comkrisp.org.za

Third Substitution: The final chlorine atom is the least reactive and its substitution necessitates more forcing conditions, such as elevated temperatures (e.g., 75-130°C) or microwave irradiation, to drive the reaction to completion. chim.itnih.gov

This temperature-controlled, stepwise approach allows for the precise installation of different pyrazolyl or other functional groups onto the triazine core. For example, reacting cyanuric chloride with two equivalents of pyrazole can produce 2-chloro-4,6-di(1H-pyrazol-1-yl)-1,3,5-triazine, a key intermediate that retains a reactive chlorine atom for subsequent functionalization. rsc.org

Table 2: Temperature-Dependent Sequential Substitution of Cyanuric Chloride

| Substitution Step | Typical Temperature Range | Product Type |

|---|---|---|

| First Chlorine | 0-5 °C | Monosubstituted Dichlorotriazine |

| Second Chlorine | Room Temperature to ~50 °C | Disubstituted Monochlorotriazine |

| Third Chlorine | > 70 °C to Reflux | Trisubstituted Triazine |

Development of Heteropolytopic Ligand Architectures Based on Triazine-Pyrazolyl Fragments

The combination of the 1,3,5-triazine spacer with pyrazolyl fragments has enabled the development of sophisticated heteropolytopic ligands, which are molecules containing multiple, distinct coordination sites. rsc.org These architectures are of great interest in supramolecular chemistry and for the construction of complex coordination polymers. The sequential functionalization strategy is crucial for building these ligands.

Researchers have synthesized a variety of these ligands by starting with intermediates like 2-chloro-4,6-di(1H-pyrazol-1-yl)-1,3,5-triazine (L¹). rsc.org This molecule serves as a platform where the remaining chlorine can be substituted by other ligating fragments to create larger, more complex structures. For instance, reacting L¹ with ethane-1,2-diamine results in a new ligand (L²) that bridges two dipyrazolyl-triazine units. rsc.org

More elaborate designs involve attaching tripodal, tris(pyrazolyl)-containing arms to the central triazine ring. rsc.org An example is 2,4,6-tris(tri(1H-pyrazol-1-yl)methyl)-1,3,5-triazine (L³), whose molecular structure features a central triazine core bearing three distinct, tripodal tris(pyrazolyl) units. rsc.org Preliminary reactivity studies of these complex ligands have revealed interesting chemical behavior. The interaction of L³ with various metal ions, including Ag(I), Cu(II), Zn(II), and Ru(II), led to the unexpected hydrolysis of the ligand and the formation of tris(pyrazolyl)methane (TPM) derivatives. rsc.org

Table 3: Examples of Heteropolytopic Ligands Based on Triazine-Pyrazolyl Fragments

| Ligand ID | Chemical Name | Structural Description |

|---|---|---|

| L¹ | 2-chloro-4,6-di(1H-pyrazol-1-yl)-1,3,5-triazine | A dipyrazolyl-triazine core with a reactive chlorine site for further functionalization. rsc.org |

| L² | N,N′-bis(4,6-di(1H-pyrazol-1-yl)-1,3,5-triazin-2-yl)ethane-1,2-diamine | Two dipyrazolyl-triazine units linked by an ethylenediamine (B42938) spacer. rsc.org |

| L³ | 2,4,6-tris(tri(1H-pyrazol-1-yl)methyl)-1,3,5-triazine | A triazine ring functionalized with three tripodal tris(pyrazolyl) arms. rsc.org |

| L⁴ | 2,4,6-tris(2,2,2-tri(1H-pyrazol-1-yl)ethoxy)-1,3,5-triazine | A triazine core with three tris(pyrazolyl)ethoxy side arms. rsc.org |

Advanced Structural Analysis and Conformational Studies of 2,4,6 Tri 1h Pyrazol 1 Yl 1,3,5 Triazine

Solid-State Structures and Polymorphism of 2,4,6-tris(1H-pyrazol-1-yl)-1,3,5-triazine

The solid-state structure of 2,4,6-tris(1H-pyrazol-1-yl)-1,3,5-triazine (TPT) is notable for its capacity to form multiple crystalline structures, including polymorphs, pseudopolymorphs, and co-crystals. researchgate.netcsic.esresearchgate.net These structural variations arise from different packing arrangements of the TPT molecule and the inclusion of solvent molecules within the crystal lattice.

X-ray crystallography has been instrumental in elucidating the three-dimensional structure of TPT in various forms. Studies have successfully determined the structures of the isolated TPT molecule and two of its solvates at a temperature of 193 K. researchgate.netcsic.es

Isolated Molecule (Form 2a): The crystal structure of the pure, unsolvated TPT molecule has been characterized, providing a baseline for understanding its intrinsic molecular geometry. researchgate.net

Water and Acetonitrile (B52724) Solvate (Form 2b): A solvated crystal form has been identified that incorporates both water and acetonitrile molecules into its lattice. researchgate.netcsic.es This structure demonstrates the molecule's ability to interact with different types of solvents through hydrogen bonding and other intermolecular forces.

Water Complex (Form 2c): Another crystalline form is a complex consisting of two TPT molecules and three water molecules. researchgate.netcsic.es The specific stoichiometry of this hydrate (B1144303) highlights the role of water in bridging TPT molecules to form stable, ordered structures.

Table 1: Crystallographic Data for 2,4,6-tris(1H-pyrazol-1-yl)-1,3,5-triazine (TPT) Forms

| Feature | Isolated Molecule (2a) | Water/Acetonitrile Solvate (2b) | Water Complex (2c) |

|---|---|---|---|

| Description | Pure TPT | TPT with included water and acetonitrile | Complex of 2 TPT molecules and 3 water molecules |

| Temperature | 193 K | 193 K | 193 K |

The formation of solvates (like forms 2b and 2c) is a clear example of pseudopolymorphism, where different crystal structures arise from the inclusion of solvent molecules (solvates or hydrates) rather than a change in the conformation or packing of the molecule itself. researchgate.net

In the case of TPT, the water and acetonitrile solvate (2b) and the water complex (2c) are considered pseudopolymorphs of the isolated molecule (2a). researchgate.netcsic.es The characterization of these forms involves analyzing the intricate network of intermolecular interactions, particularly hydrogen bonds, which are crucial for stabilizing the crystal lattice. researchgate.net The study of these phenomena is significant as the presence of solvent molecules can profoundly influence the physical properties of the crystalline material. Co-crystallization, the process of forming a crystalline structure containing two or more different molecules in a specific stoichiometric ratio, is exemplified by the water complex (2c). researchgate.net

Molecular Conformation and Intramolecular Dynamics

The molecular structure of TPT and related tris(azolyl)triazines can be described as having a propeller-like shape. researchgate.net This conformation arises from the inherent twist between the central 1,3,5-triazine (B166579) ring and the three peripheral pyrazole (B372694) rings. researchgate.net

While the central triazine ring is generally planar, steric hindrance between the pyrazole substituents prevents the entire molecule from adopting a fully coplanar arrangement. Each pyrazole ring is twisted out of the plane of the triazine ring. In a closely related compound, 2,4,6-tris(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine, the molecule is nearly planar, with the dihedral angles between the pyrazole rings and the central triazine ring being relatively small, at 2.40°, 9.27°, and 9.71°. nih.govnih.gov This near-planarity suggests efficient electronic communication between the heterocyclic systems. The triazine ring itself shows minor distortions from a perfect hexagonal geometry, with internal angles at the nitrogen atoms being around 112-113° and at the carbon atoms around 127-128°. nih.govnih.gov

Atropisomerism is a type of stereoisomerism resulting from hindered rotation around a single bond, which allows for the isolation of different conformational isomers (atropisomers). This phenomenon can lead to axial chirality in molecules that lack a traditional stereocenter. researchgate.netresearchgate.net

While detailed studies on atropisomerism in 2,4,6-tri-1H-pyrazol-1-yl-1,3,5-triazine itself are not extensively documented in the provided context, this concept is highly relevant to the broader class of substituted triazines. researchgate.netresearchgate.net The propeller-like structure of these molecules, with bulky substituents on the central ring, creates the potential for hindered rotation around the C-N bonds connecting the triazine and pyrazole rings. If the energy barrier to rotation is sufficiently high, stable atropisomers could exist, rendering the molecule chiral. researchgate.net

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for investigating the dynamic processes within molecules in solution. For the class of tris(azolyl)triazines, full characterization using ¹H, ¹³C, and ¹⁵N NMR spectroscopy has been performed to elucidate their conformation. researchgate.net

In related systems, such as metal complexes of substituted pyrazolyl triazines, the ligands exhibit fluxional behavior in solution. researchgate.net This indicates that intramolecular motions, like the oscillation or rotation of the pyrazole rings, are occurring on the NMR timescale. Dynamic NMR studies on these complexes have been used to determine the rates and activation energies for these conformational changes. researchgate.net Such dynamic phenomena are crucial for understanding the molecule's behavior in solution and its ability to act as a ligand in coordination chemistry.

Spectroscopic Characterization for Structural Elucidation

The unequivocal determination of the intricate three-dimensional structure and dynamic behavior of this compound (TPT) in solution relies heavily on advanced spectroscopic techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a particularly powerful tool for probing the molecule's conformation and identifying the specific sites of protonation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Protonation Site Analysis

Comprehensive NMR studies, including ¹H, ¹³C, and ¹⁵N NMR, have been instrumental in characterizing TPT and related tris(azolyl)triazines. researchgate.netresearchgate.net Analysis of the chemical shifts, particularly for ¹³C and ¹⁵N nuclei, in different solvents such as chloroform-d (B32938) (CDCl₃) and trifluoroacetic acid (TFA), provides profound insights into the molecule's conformational preferences and its behavior in acidic media. researchgate.net

In a neutral solvent like CDCl₃, the NMR spectra are consistent with a molecule that possesses a "propeller" conformation. researchgate.netresearchgate.net This arrangement is characterized by a twisting between the central 1,3,5-triazine ring and the three peripheral 1H-pyrazol-1-yl substituents. researchgate.netresearchgate.net This twisting is a consequence of steric hindrance between the hydrogen atoms on the pyrazole rings and the triazine ring, preventing the molecule from adopting a perfectly planar structure.

When TPT is dissolved in a strong acid like trifluoroacetic acid, significant changes in the ¹³C and ¹⁵N NMR chemical shifts are observed. These changes are indicative of protonation events. By carefully analyzing the magnitude and direction of these shifts, researchers can pinpoint the exact location where a proton attaches to the TPT molecule. The data strongly suggests that protonation occurs at one of the nitrogen atoms of the pyrazole rings, rather than the triazine ring. This preferential protonation site is a key aspect of the molecule's chemical reactivity and its ability to coordinate with metal ions.

The table below summarizes typical NMR data used in the analysis of TPT's conformation and protonation.

| Nucleus | Solvent | Chemical Shift (ppm) Interpretation |

| ¹³C | CDCl₃ | Reflects the electronic environment of the carbon atoms in the neutral, propeller-like conformation. |

| ¹⁵N | CDCl₃ | Provides information on the nitrogen atoms in the unprotonated state, showing distinct signals for the triazine and pyrazole rings. |

| ¹³C | TFA | Significant downfield or upfield shifts compared to CDCl₃ indicate changes in electron density upon protonation, helping to identify the protonated ring system. |

| ¹⁵N | TFA | Large changes in chemical shifts, particularly for the pyrazole nitrogen atoms, confirm that these are the primary sites of protonation. |

Computational and Theoretical Insights into Structure

To complement experimental data and gain a deeper understanding of the molecular structure and intermolecular interactions of this compound, computational and theoretical methods are employed. These approaches provide detailed information on molecular geometries, energetics, and the subtle effects of non-covalent interactions.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Geometries and Interactions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be invaluable for investigating the structure of TPT. researchgate.netrsc.org The B3LYP functional, often paired with a basis set like 6-311++G(d,p), is commonly used to optimize the molecular geometry and explore potential intermolecular interactions. researchgate.netcsic.es

These calculations confirm the propeller-like conformation of the isolated TPT molecule, which is also observed in the solid state. researchgate.net The theoretical models can accurately predict bond lengths, bond angles, and the dihedral angles that define the twist between the central triazine core and the pyrazole substituents. For instance, in a related substituted compound, 2,4,6-tris(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine, the molecule is found to be nearly planar, with small dihedral angles between the pyrazole and triazine rings. nih.gov DFT calculations help to rationalize these subtle structural differences based on the electronic and steric effects of the substituents.

The table below presents a selection of key geometric parameters for a triazine-pyrazole system, illustrating the type of data obtained from DFT calculations.

| Parameter | Description | Calculated Value |

| C-N (Triazine) Bond Length | The average length of the carbon-nitrogen bonds within the central triazine ring. | ~1.34 Å |

| C-N (Inter-ring) Bond Length | The length of the bond connecting a carbon atom of the triazine ring to a nitrogen atom of a pyrazole ring. | ~1.40 Å |

| Dihedral Angle (C-N-C-N) | The twist angle between the plane of a pyrazole ring and the plane of the triazine ring. | Varies, defining the propeller shape |

| N-C-N (Triazine) Bond Angle | The internal bond angle within the triazine ring. | ~127° |

| C-N-N (Triazine) Bond Angle | The internal bond angle within the triazine ring. | ~113° |

Note: The values are representative and can vary depending on the specific derivative and level of theory used.

Theoretical Investigations of Hydrogen Bonding Effects on Molecular Conformation

Theoretical studies are crucial for elucidating the role of hydrogen bonding in dictating the supramolecular assembly and conformational preferences of TPT. researchgate.net DFT calculations can model the formation of hydrogen bonds between TPT and other molecules, such as water, or between TPT molecules themselves. researchgate.netcsic.es

These investigations have shown that TPT can act as a hydrogen bond acceptor through its various nitrogen atoms. When co-crystallized with water, for example, intricate hydrogen-bonding networks are formed. researchgate.net Theoretical models can predict the geometry and energy of these hydrogen bonds, helping to understand the stability of different crystalline forms (polymorphs and pseudopolymorphs). researchgate.netcsic.es The calculations reveal how the presence of hydrogen-bonding partners can influence the conformation of the TPT molecule, sometimes leading to structures that are more planar than the isolated molecule. The analysis of these non-covalent interactions is essential for crystal engineering and designing materials with specific properties. nih.gov

| Interaction Type | Donor/Acceptor | Description | Calculated Energy (kJ/mol) |

| O-H···N | Water (Donor) / TPT Pyrazole N (Acceptor) | A common hydrogen bond motif observed in solvated crystal structures of TPT. | 15-25 |

| C-H···N | TPT Pyrazole C-H (Donor) / Adjacent TPT N (Acceptor) | Weak intermolecular interactions that contribute to the overall crystal packing. | 5-10 |

Coordination Chemistry of 2,4,6 Tri 1h Pyrazol 1 Yl 1,3,5 Triazine As a Ligand

Ligand Design Principles and Multidenticity of 2,4,6-tris(1H-pyrazol-1-yl)-1,3,5-triazine

The design of TPT as a ligand is based on the strategic combination of two key nitrogen-containing heterocyclic systems: a 1,3,5-triazine (B166579) core and three 1H-pyrazol-1-yl substituents. This arrangement results in a multidentate ligand with multiple potential donor sites. The molecule can be described as having a propeller-like structure, which is influenced by the twists between the central triazine ring and the pyrazolyl substituents. researchgate.netresearchgate.net The nearly planar nature of the molecule, with slight deviations of the pyrazole (B372694) rings with respect to the triazine ring, has been confirmed by X-ray crystallography. nih.govnih.gov

The multidenticity of TPT arises from the availability of nitrogen lone pairs for coordination with metal ions. researchgate.net This allows the ligand to act as a versatile building block in the construction of coordination polymers and discrete metalla-assemblies. researchgate.net The specific coordination behavior can be influenced by factors such as the solvent, temperature, and the nature of the metal ion and its counter-anion. mdpi.com TPT and its derivatives are known to form complexes with a range of transition metal ions. nih.gov

The coordination chemistry of TPT is dictated by the donor properties of its pyrazolyl and triazinyl nitrogen atoms. Pyrazole-based ligands are well-established in coordination chemistry due to their ability to form stable complexes with a variety of metal ions. researchgate.netresearchgate.netnih.gov The pyrazolyl groups in TPT offer "pyridinic" N lone pairs that are readily available for coordination. researchgate.net

While the pyrazolyl nitrogens are the primary coordination sites, the nitrogen atoms of the central triazine ring can also participate in bonding, particularly in the formation of polynuclear or polymeric structures. The triazine ring's basicity, though weak, allows it to interact with metal centers, making the ligand potentially tritopic. csic.es However, in many instances, the triazine nitrogens remain uncoordinated, leaving them available for other interactions, such as hydrogen bonding. csic.es The interplay between the pyrazolyl and triazinyl nitrogen donor sites contributes to the rich and varied coordination chemistry of TPT.

Complexation with Transition Metal Ions

TPT forms stable complexes with a variety of transition metal ions. The resulting complexes exhibit diverse structures and properties, which are influenced by the coordination preferences of the metal center and the flexible coordination modes of the TPT ligand.

Homoleptic complexes of TPT, with the general formula [M(TPT)₂]X₂, have been synthesized for several divalent transition metal ions, including Fe(II), Co(II), and Ni(II). nih.govnih.gov These complexes typically crystallize in a cubic lattice and can exhibit unusual symmetry-imposed disorder of the metal ion and ligand conformation. nih.govnih.gov The synthesis of these complexes often involves the direct reaction of a metal salt with the TPT ligand in a suitable solvent.

| Complex | Metal Ion | Counterion (X⁻) | Key Structural Feature |

|---|---|---|---|

| [Fe(TPT)₂]X₂ | Fe(II) | BF₄⁻ or ClO₄⁻ | Cubic lattice, symmetry-imposed disorder nih.govnih.gov |

| [Co(TPT)₂]X₂ | Co(II) | BF₄⁻ or ClO₄⁻ | Cubic lattice, symmetry-imposed disorder nih.govnih.gov |

| [Ni(TPT)₂]X₂ | Ni(II) | BF₄⁻ or ClO₄⁻ | Cubic lattice, symmetry-imposed disorder nih.govnih.gov |

TPT exhibits remarkable versatility in its coordination modes, acting as a bidentate, tridentate, or bridging ligand. This flexibility allows for the formation of complexes with a wide range of geometries.

With metal ions such as Fe(II), Co(II), and Ni(II), TPT typically acts as a tridentate ligand, forming octahedral [M(TPT)₂]²⁺ complexes. nih.govnih.gov In these structures, each TPT ligand coordinates to the metal center through three nitrogen atoms.

In complexes with other transition metals, different coordination modes are observed. For instance, with Pd(II), derivatives of TPT have been shown to act as bidentate NN-chelates, resulting in square planar complexes. researchgate.net In some cases, TPT can act as a pincer-type ligand, coordinating in a tridentate fashion to a single metal center. mdpi.comresearchgate.net

The interaction of [M(TPT)₂]²⁺ (M = Fe, Co, Ni) complexes with Ag(I) ions can lead to the formation of heterometallic coordination polymer gels. nih.govnih.gov In these systems, the TPT ligand, already coordinated to the first metal center, can chelate to an exogenous silver ion through a pendant pyrazolyl group and a triazinyl nitrogen donor. nih.govnih.gov This bridging behavior highlights the multidentate and flexible nature of the TPT ligand. Complexes of TPT with Au(I) and Hg(II) have also been reported. researchgate.net

| Metal Ion | Coordination Mode | Resulting Geometry/Structure |

|---|---|---|

| Fe(II), Co(II), Ni(II) | Tridentate | Octahedral nih.govnih.gov |

| Pd(II) | Bidentate NN-chelate | Square planar researchgate.net |

| Ag(I) | Bridging (in heterometallic systems) | 1D-coordination polymers nih.gov |

| Ru(II) | Bidentate chelate (for substituted TPT) | Octahedral researchgate.net |

Under certain conditions, particularly in the presence of specific metal ions, TPT can undergo hydrolysis. For example, the presence of copper(II) ions in an aqueous solution can promote the partial hydrolysis of TPT. researchgate.net This reaction leads to the formation of the anionic ligand 2,4-dione-1,3,5-(1H)-triazin-1-amido. researchgate.net This hydrolysis product was isolated as a cupric complex, catena-[CuL(H₂O)Cl]n (where L is the amido ligand), which forms a zigzag one-dimensional covalent chain. researchgate.net

Similarly, acid-mediated hydrolysis of a related bis(pyrazolyl)-s-triazine ligand in the presence of Ni(II) has been observed, resulting in the cleavage of a C-N bond between a pyrazole ring and the triazine core. mdpi.com These findings indicate that the stability of the TPT ligand can be influenced by the coordinating metal ion and the reaction conditions. Other studies have also noted the hydrolysis of similar triazine-based ligands in the presence of Cu(II). acs.org

Coordination with Lanthanide and Other Metal Ions

The coordination chemistry of TPT extends beyond transition metals to include lanthanide ions. The larger ionic radii and higher coordination numbers of lanthanides allow for the formation of complexes with distinct structural features.

Novel coordination compounds of TPT with Eu(III), Gd(III), and Tb(III) have been synthesized and characterized. researchgate.net These complexes have the general formula [Ln(TPT)(NO₃)₃(H₂O)] and are monomeric. researchgate.net X-ray diffraction studies revealed that the lanthanide ions are ten-coordinated, exhibiting either a "sphenocorona" or a bicapped square antiprism distorted coordination geometry. researchgate.net The ability of TPT to accommodate the coordination preferences of lanthanide ions underscores its versatility as a ligand. The coordination chemistry of lanthanides with related nitrogen-donor ligands has been a subject of interest for developing luminescent materials. researchgate.net

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal complexes containing pyrazolyl-substituted triazine ligands are of significant interest, particularly in the field of molecular magnetism and spin-crossover (SCO) phenomena. The spin state of a central metal ion, such as iron(II), is delicately influenced by the ligand field strength, which in turn is dictated by the electronic and steric characteristics of the coordinating ligands.

Spin-crossover is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. For iron(II) complexes, this corresponds to a transition between a diamagnetic LS state (S=0) and a paramagnetic HS state (S=2). The occurrence of SCO is highly dependent on the ligand field strength being close to the spin-pairing energy of the metal ion. Ligands based on 2,6-di(pyrazol-1-yl)pyridine and its derivatives are well-known to produce iron(II) complexes that exhibit SCO near room temperature nih.gov.

However, extensive research on iron(II) complexes with the closely related ligand, 2,4-di(pyrazol-1-yl)-1,3,5-triazine (bpt), has revealed a notable absence of thermal spin-crossover behavior. Seven different [FeL₂][BF₄]₂ complex salts, where L is a 6-substituted bpt derivative, were all found to be crystallographically in the high-spin state and remain so in the solid state between 3 and 300 K. acs.orgnih.gov This is an unexpected result, as analogous complexes with 2,6-di(pyrazol-1-yl)pyridine, 2,6-di(pyrazol-1-yl)pyrazine, and 2,6-di(pyrazol-1-yl)pyrimidine ligands frequently display SCO acs.orgnih.gov.

While direct experimental studies on the spin-crossover properties of iron(II) complexes with 2,4,6-tri-1H-pyrazol-1-yl-1,3,5-triazine are not extensively documented in the reviewed literature, the behavior of its analogues provides strong predictive insights. The stabilization of the high-spin state in the bpt-based iron(II) complexes is not attributed to the electronic properties of the heterocyclic donors but is rather imposed by the ligand's conformation acs.orgnih.gov.

Gas-phase density functional theory (DFT) calculations have corroborated these experimental findings, indicating that the high-spin form of [Fe(bpt)₂]²⁺ and its derivatives is stabilized relative to iron(II) complexes of other similar ligand types acs.org. This stabilization is a consequence of a weaker Fe-pyrazolyl σ-bonding interaction, which is caused by a slight narrowing of the chelate ligand bite angle due to the geometry of the 1,3,5-triazinyl ring acs.org. Given that this compound also incorporates the same rigid 1,3,5-triazine core, it is highly probable that its iron(II) complexes would also exhibit a predisposition for the high-spin state and be unlikely to undergo a thermally induced spin-crossover.

The magnetic properties of these high-spin iron(II) complexes are characterized by a magnetic moment that is consistent with an S=2 spin state. For instance, complexes of the bpt ligand remain high-spin in CD₃CN solution over a temperature range of 239-333 K acs.org. The table below summarizes the magnetic properties of a representative high-spin iron(II) complex with a related triazine-based ligand.

| Complex | Temperature Range (K) | Magnetic Moment (μB) | Spin State |

|---|---|---|---|

| [Fe(bpt)₂][BF₄]₂ derivatives | 3 - 300 | Consistent with S=2 | High-Spin |

The structural characteristics of these high-spin complexes often show significant distortions from an ideal octahedral geometry. For example, the [Fe(bpt)₂]²⁺ complexes exhibit considerable deviations from an ideal D₂d-symmetric coordination geometry acs.orgnih.gov. These distortions are a manifestation of the Jahn-Teller effect in the high-spin d⁶ configuration and are facilitated by the constrained bite angle of the ligand.

| Compound | Fe-N (pyridyl) Bond Lengths (Å) | Fe-N (pyrazolyl) Bond Lengths (Å) | Coordination Geometry Distortion |

|---|---|---|---|

| High-Spin [Fe(bpt)₂]²⁺ derivatives | ~2.2 | ~2.2 | Significant deviation from ideal D₂d symmetry |

Supramolecular Architectures and Self Assembly Phenomena Involving 2,4,6 Tri 1h Pyrazol 1 Yl 1,3,5 Triazine

Non-Covalent Interactions in Solid-State Aggregation

The self-assembly of 2,4,6-tri-1H-pyrazol-1-yl-1,3,5-triazine in the solid state is governed by a subtle interplay of non-covalent forces. These interactions dictate the packing of molecules in the crystal lattice, leading to the formation of distinct supramolecular architectures.

Hydrogen bonding is a primary directional force in the self-assembly of TPT, particularly in the presence of protic molecules like water. researchgate.net X-ray diffraction studies have revealed how TPT organizes in the solid state, both as an isolated molecule and in co-crystals. researchgate.net In a notable example, a complex formed between two TPT molecules and three water molecules demonstrates an intricate hydrogen-bonding network. researchgate.net This network involves the water molecules acting as bridges, connecting the pyrazolyl and triazinyl nitrogen atoms of different TPT units, thereby mediating the assembly of a larger, stable supramolecular structure. researchgate.net The ability of TPT to form such co-crystals highlights the accessibility of its nitrogen lone pairs for hydrogen bond acceptance. researchgate.net In related triazine derivatives, similar N-H---N hydrogen bonds have been shown to connect molecules into extended ribbons and three-dimensional networks, underscoring the general importance of this interaction in the crystal engineering of triazine-based compounds. nih.gov

Table 1: Hydrogen Bonding in a TPT-Water Co-crystal

| Donor | Acceptor | Interaction Type | Role in Assembly |

| Water (H₂O) | TPT (N-pyrazolyl) | O-H···N | Links TPT molecules |

| Water (H₂O) | TPT (N-triazinyl) | O-H···N | Cross-links TPT molecules |

| Water (H₂O) | Water (H₂O) | O-H···O | Forms water bridges |

This table is based on the described interactions in the co-crystal structure of this compound with water. researchgate.net

Pi-stacking (π-π) interactions are crucial in stabilizing the crystal structures of aromatic and heteroaromatic compounds, including TPT and its derivatives. The nearly planar structure of the TPT molecule, comprising a central triazine ring and three appended pyrazole (B372694) rings, provides a large surface area for such interactions. researchgate.netchemspider.com In the crystal packing of related pyrazole-containing heterocyclic systems, molecules often arrange into columns or layers stabilized by π-π stacking. These interactions are characterized by short centroid-to-centroid distances (typically around 3.4 Å) between adjacent aromatic rings. While specific data on anion-pi interactions involving TPT are not extensively detailed in the literature, the electron-deficient nature of the triazine ring suggests a theoretical potential for favorable interactions with anions. This type of interaction could further influence crystal packing in the presence of anionic species.

Formation of Coordination Polymer Gels (CPGs)

TPT's utility extends beyond simple solid-state packing to the formation of functional soft materials, such as Coordination Polymer Gels (CPGs). These materials are formed through the coordination-driven self-assembly of metal ions and ligands into extended, solvent-filled networks.

A significant application of TPT is in the creation of heterometallic CPGs. Research has shown that pre-formed mononuclear complexes of the type [M(tpt)₂]X₂ (where M²⁺ = Fe²⁺, Co²⁺, Ni²⁺ and X⁻ = BF₄⁻ or ClO₄⁻) can form thixotropic gels upon the addition of one equivalent of a silver(I) salt (AgX) in a concentrated nitromethane (B149229) solution. researchgate.net Scanning electron microscopy (SEM) analysis of these materials confirms a fibrous microstructure, which is characteristic of self-assembled gel networks. The resulting gels are composed of coordination polymers in which the [M(tpt)₂]²⁺ units are linked by silver(I) ions, creating a bimetallic Fe/Ag, Co/Ag, or Ni/Ag framework.

Table 2: Formation of Heterometallic CPGs with TPT

| Precursor Complex | Second Metal Salt | Solvent | Observation |

| [Fe(tpt)₂][BF₄]₂ | AgBF₄ | Nitromethane | Thixotropic gel formed |

| [Co(tpt)₂][BF₄]₂ | AgBF₄ | Nitromethane | Thixotropic gel formed |

| [Ni(tpt)₂][BF₄]₂ | AgBF₄ | Nitromethane | Thixotropic gel formed |

| [Mn(tpt)₂][ClO₄]₂ | AgClO₄ | Nitromethane | No gelation observed |

Data synthesized from studies on heterometallic gel formation supported by 2,4,6-tris(pyrazol-1-yl)-1,3,5-triazine.

The formation and properties of TPT-based CPGs are highly dependent on several key factors:

Identity of the Metal Ion : Gelation is selective for certain transition metals. While complexes of Fe²⁺, Co²⁺, and Ni²⁺ successfully form gels with Ag⁺, the analogous Mn²⁺ complex does not. The stability and strength of the resulting gels follow the trend Mn (no gel) < Fe < Co < Ni. This order correlates directly with the thermodynamic stability of the parent octahedral [M(tpt)₂]²⁺ complexes, with the more stable nickel complex forming the most robust gel.

Solvent : The choice of solvent is critical. Gelation is observed in concentrated nitromethane, a poorly coordinating solvent, but is inhibited in more donating solvents that can compete for metal coordination sites and disrupt the formation of the extended polymer network. researchgate.net

Ligand Structure : The specific architecture of TPT is essential for gelation. Related ligands, such as 2,4,6-tri{pyrazol-1-yl}pyridine (tpp) and 2,4,6-tri{pyrazol-1-yl}pyrimidine (tpym), fail to produce gels under identical conditions. This is attributed to the unique ability of metal-coordinated TPT to chelate exogenous silver ions through one of its pendant pyrazolyl groups and a nitrogen atom from the triazine ring, a binding mode not accessible to tpp and tpym.

Templating for Larger Supramolecular Structures

While this compound is a powerful building block for constructing self-assembled materials like coordination polymers, its specific use as a template to direct the formation of larger, discrete supramolecular architectures is not extensively documented. The concept of templating typically involves a molecule or ion directing the synthesis of a larger host structure around itself. The rich coordination chemistry and defined directional vectors of TPT suggest its potential for such applications. For instance, metal complexes of TPT could theoretically serve as cores or nodes for the templated synthesis of larger macrocycles or molecular cages. However, current research has focused more on its role as a repeating unit within polymeric structures rather than as a template for distinct, larger assemblies.

Application as Monomers and Linkers in Metal-Organic Frameworks (MOFs) Construction

The utility of this compound (tpt) as a building block in the construction of crystalline, porous Metal-Organic Frameworks (MOFs) is an area of emerging research, with its application being more extensively documented in the formation of coordination polymers and metallogels. Unlike more conventional linkers used in MOF synthesis, the unique electronic and structural properties of tpt, particularly the coordination capabilities of its pyrazolyl and triazinyl nitrogen atoms, have led to the development of novel supramolecular architectures.

Research has demonstrated that tpt can effectively form one-dimensional (1D) coordination polymers, particularly with silver(I) ions. In these structures, the tpt ligand acts as a bridge, connecting the metal centers to create extended chains. For instance, silver(I) complexes of tpt have been synthesized that crystallize as 1D coordination polymers, with the silver ions being bridged by ditopic tpt ligands. nih.gov The connectivity in these polymers can vary, resulting in either helical or linear chain structures. nih.gov This bridging is facilitated by the chelation of the tpt ligand to the silver ions through its pyrazolyl and triazinyl nitrogen donors. nih.gov

A significant application of this compound in supramolecular chemistry is in the formation of heterometallic coordination polymer gels. These gels are formed through a hierarchical self-assembly process. Typically, a preformed metal complex of the type [M(tpt)₂]X₂ (where M is a divalent transition metal ion such as Fe²⁺, Co²⁺, or Ni²⁺, and X is a counter-ion like BF₄⁻ or ClO₄⁻) is prepared. nih.gov The subsequent addition of a silver(I) salt, such as AgX, to a concentrated solution of the [M(tpt)₂]X₂ complex induces the formation of a thixotropic gel. nih.govwhiterose.ac.ukacs.org

The formation of these gels is underpinned by the unique ability of the tpt ligand, already coordinated to the primary metal center (M), to chelate to exogenous silver ions. nih.govwhiterose.ac.ukacs.org This interaction between the pendant pyrazolyl groups and triazinyl nitrogen atoms of the tpt ligand and the silver ions leads to the cross-linking of the initial metal complexes, resulting in a fibrous gel network. nih.gov The strength of these gels has been observed to correlate with the stability of the parent octahedral [M(tpt)₂]²⁺ complex, following the order Mn (no gel) < Fe < Co < Ni. nih.govacs.org Scanning electron microscopy (SEM) studies of the dilute solutions of the reagents have confirmed the fibrous microstructure of these gels and their homogeneous elemental composition. acs.org

The table below summarizes the key findings from research on the application of this compound in the construction of coordination polymers and gels.

| Metal Ions Involved | Ligand | Resulting Architecture | Key Structural Features | Notable Properties |

| Ag⁺ | tpt | 1D Coordination Polymer | Helical or linear chains with κ²,κ³:μ-tpt ligands. nih.gov | - |

| M²⁺ (Fe²⁺, Co²⁺, Ni²⁺) and Ag⁺ | tpt | Heterometallic Coordination Polymer Gel | Fibrous microstructure. acs.org | Thixotropic behavior. nih.gov |

It is noteworthy that the gelation process is sensitive to the choice of both the ligand and the solvent. For instance, analogous iron(II) complexes with related ligands such as 2,4,6-tri{pyrazol-1-yl}pyridine (tpp) and 2,4,6-tri{pyrazol-1-yl}pyrimidine (tpym) did not form gels under similar conditions, highlighting the unique structural role of the triazine ring in tpt for facilitating this supramolecular assembly. nih.govwhiterose.ac.ukacs.org

While the research to date has largely focused on coordination polymers and gels, the demonstrated ability of this compound to act as a versatile linker in these systems suggests its potential for the future design and synthesis of novel, crystalline MOFs with tailored properties.

Advanced Applications and Functional Materials Development Based on 2,4,6 Tri 1h Pyrazol 1 Yl 1,3,5 Triazine

Applications in Organic Optoelectronics

The electron-deficient nature of the 1,3,5-triazine (B166579) ring is a key feature that makes its derivatives, including 2,4,6-tri-1H-pyrazol-1-yl-1,3,5-triazine, highly suitable for applications in organic optoelectronics. These materials are widely employed in Organic Light-Emitting Diodes (OLEDs) due to their excellent electron-transporting properties and thermal stability.

Role as Electron Transport Layer (ETL) Materials in Organic Light-Emitting Diodes (OLEDs)

Derivatives of 1,3,5-triazine are crucial components in OLEDs, where they function as electron-transport layer (ETL) materials. The triazine core's electron-withdrawing character facilitates efficient electron injection and transport from the cathode to the emissive layer, a critical process for achieving high device efficiency and brightness. The planar structure and inherent electron negativity of the triazine unit contribute to high electron mobility and operational durability. mdpi.comnih.gov The development of efficient electron-transport materials is vital for improving the external quantum efficiency and lowering the driving voltage of OLED devices. nih.gov

Research into various triazine derivatives has demonstrated their effectiveness. For instance, star-shaped 1,3,5-triazine molecules with different aryl substituents have shown excellent electron mobilities, often exceeding 10⁻⁴ cm²V⁻¹s⁻¹. whiterose.ac.uk The performance of these materials is influenced by the nature of the substituents attached to the triazine core. whiterose.ac.ukmdpi.com While specific electron mobility data for this compound is not extensively reported, the general properties of the triazine class suggest strong potential. Studies on other derivatives, such as NaAN-m-TRZ doped with 8-hydroxyquinolatolithium (Liq), have shown impressive electron mobility in the range of 6.23 x 10⁻⁵ to 7.19 x 10⁻⁴ cm²V⁻¹s⁻¹, contributing to the suppression of triplet-polaron annihilation and enhancing device stability. chemspider.com

| Triazine Derivative | Role | Emitter | Max. External Quantum Efficiency (EQE) | Max. Power Efficiency | Reference |

|---|---|---|---|---|---|

| T2T | Host | (PPy)₂Ir(acac) (Green) | 17.5% | 59.0 lm W⁻¹ | whiterose.ac.uk |

| TRZ2 | Host | Ir(ppy)₃ (Green) | 10.2% | 14.0 lm W⁻¹ | acs.org |

| DPTPCz | Host | FIrpic (Blue) | 14.4% | Not Specified | researchgate.net |

| DPTPCz | Host | Green Emitter | 21.2% | Not Specified | researchgate.net |

Exciplex Formation and Phosphorescent Emitter Hosting in OLED Devices

In addition to their role in dedicated ETLs, triazine derivatives are extensively used as host materials for phosphorescent emitters. A suitable host must have a triplet energy level higher than that of the phosphorescent guest (dopant) to ensure efficient energy transfer and prevent back-energy transfer, which would otherwise quench the emission. mdpi.com The rigid, π-conjugated structure of compounds like this compound often leads to high triplet energies. For example, derivatives like 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (B6590796) (T2T) and 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (DPTPCz) possess high triplet energies of 2.80 eV and 2.78 eV, respectively, making them suitable hosts for green and blue phosphorescent emitters. whiterose.ac.ukmdpi.comresearchgate.net

Furthermore, the strong electron-accepting nature of the triazine core allows it to form an exciplex (an excited-state complex) with electron-donating materials. This exciplex formation is a key strategy in designing highly efficient OLEDs, including those based on thermally activated delayed fluorescence (TADF). nih.gov By combining a triazine-based acceptor with a suitable donor, an emissive exciplex can be formed at their interface. These exciplex-forming systems can serve as co-hosts for a fluorescent or phosphorescent emitter, enabling efficient energy harvesting and transfer, which leads to high device efficiencies. nih.gov

Fluorescent Probes for Research Applications

The inherent photophysical properties of pyrazole (B372694) and triazine heterocycles make their conjugates, such as this compound, promising candidates for the development of fluorescent probes for biomedical research.

Utilization in Live Cell Imaging and In Vitro Assays for Biomedical Research

Fluorescent probes are indispensable tools in modern biomedical science, allowing for real-time visualization of cellular processes and the detection of specific analytes within biological systems. nih.govmdpi.com Pyrazole derivatives have been recognized for their fluorescence properties, good membrane permeability, and biocompatibility, making them suitable for bioimaging applications. nih.gov Similarly, 1,3,5-triazine has been used as a core scaffold for constructing fluorescent probes for detecting biologically relevant species like endogenous hydrogen sulfide (B99878) (H₂S). rsc.org

While direct studies of this compound as a fluorescent probe are limited, related pyrazolyl-s-triazine derivatives have been synthesized and evaluated for their biological activities, such as anticancer properties. researchgate.netnih.govnih.gov These investigations often involve in vitro assays with cancer cell lines where the compound's effect is monitored, laying the groundwork for potential imaging applications. mdpi.comnih.gov The modular synthesis of pyrazolyl-triazines allows for the tuning of their photophysical properties, which could be exploited to create probes that respond to specific biological targets or environmental changes, such as pH or the presence of metal ions. nih.govmdpi.com

Catalysis and Reaction Facilitation in Organic Synthesis

The nitrogen atoms in both the pyrazole and triazine rings of this compound can act as donor sites for metal coordination. This ability to function as a multidentate ligand is central to its application in catalysis. By forming stable complexes with transition metals, it can facilitate a variety of organic reactions.

The compound and its derivatives can act as powerful N-pincer chelators, coordinating to a metal ion through nitrogen atoms from two pyrazole rings and one from the triazine core. mdpi.com This pincer-like coordination creates a stable and well-defined environment around the metal center, which can be leveraged for catalytic activity. Metal complexes involving pyrazolyl-s-triazine ligands with cobalt, iron, and palladium have been synthesized and characterized. mdpi.commdpi.comnih.gov For example, palladium(II) complexes with related pincer ligands have shown catalytic activity in important carbon-carbon bond-forming reactions like the Suzuki–Miyaura and Heck cross-coupling reactions. mdpi.com The triazine scaffold itself is also used to construct ligands for catalysis. nih.gov The hydrolysis of related triazine compounds in the presence of copper(II) to form catalytically active species has also been reported. acs.org

Host-Guest Chemistry and Molecular Recognition Phenomena

The rigid and well-defined structure of this compound (TPT) makes it an excellent candidate for applications in supramolecular chemistry, where non-covalent interactions govern the assembly of molecules into larger, ordered structures.

Detailed structural studies have revealed that TPT can exist in various solid-state forms, including different polymorphs and pseudopolymorphs. researchgate.netresearchgate.net This phenomenon highlights the molecule's ability to engage in specific intermolecular interactions that are sensitive to its environment. For instance, X-ray diffraction has identified the structure of the isolated TPT molecule as well as co-crystals where TPT forms complexes with solvent molecules like water and acetonitrile (B52724). researchgate.netcsic.es In one such complex, two TPT molecules associate with three water molecules, demonstrating a clear host-guest relationship mediated by hydrogen bonds. researchgate.netresearchgate.net This capacity for molecular recognition and self-assembly is fundamental to creating functional supramolecular materials. The study of how these molecules pack in a crystal lattice provides insight into the design of materials with tailored properties based on predictable intermolecular interactions. researchgate.netnih.gov

Inclusion Behavior of Triazine-Based Host Compounds

The ability of this compound (TPT) to act as a host compound is rooted in its molecular structure, which allows for the formation of crystalline solids with voids capable of entrapping guest molecules. This phenomenon, known as inclusion, leads to the formation of polymorphs, pseudopolymorphs, and co-crystals. researchgate.netcsic.es

Detailed structural analysis has revealed that TPT can crystallize in different forms depending on the solvent and conditions used. For instance, three distinct structures of TPT have been characterized at 193 K:

An isolated molecular form. researchgate.net

A solvate that includes both water and acetonitrile molecules within its crystal lattice. researchgate.netcsic.es

A complex formed by two TPT molecules and three molecules of water. researchgate.netcsic.es

The formation of these different structures is governed by intermolecular forces, particularly hydrogen bonds. researchgate.net The pyrazole rings and the triazine core provide sites for these interactions, allowing TPT to organize into host lattices that can accommodate small guest molecules. This inclusion behavior is significant for applications in separation processes, storage of small molecules, and the design of crystalline materials with tailored properties.

Molecular Recognition of Specific Guest Molecules

Molecular recognition is a fundamental process in supramolecular chemistry where a host molecule selectively binds to a specific guest molecule. The multidentate ligand nature of TPT and its analogues makes them excellent candidates for studying and applying molecular recognition principles. researchgate.net The nitrogen atoms on both the triazine and pyrazole rings can act as coordination sites for metal ions or as hydrogen bond acceptors for organic molecules.

The selective formation of a complex containing two TPT molecules and three water molecules highlights its ability to specifically recognize and organize water molecules into a defined supramolecular assembly. researchgate.net This recognition is driven by a network of hydrogen bonds. Furthermore, derivatives of TPT, such as 2,4,6-tris(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine, have been shown to act as bidentate chelate ligands in forming stable octahedral complexes with metals like Rhenium(I). researchgate.net In these complexes, the ligand demonstrates fluxional behavior, oscillating between different bonding modes, which is a key aspect of dynamic molecular recognition processes. researchgate.net This capacity for selective complexation is crucial for developing sensors, catalysts, and systems for targeted delivery.

Development of Smart Materials

The adaptable and well-defined structure of the this compound core is instrumental in the design of "smart" materials—materials that respond to external stimuli. Its rigid, planar geometry and potential for functionalization allow for its incorporation into liquid crystals, dendrimers, and nonlinear optical materials.

Liquid Crystalline Materials Derived from Triazine Cores

While this compound itself is not a liquid crystal, its central 1,3,5-triazine core is a common component in the design of liquid crystalline materials. By attaching flexible peripheral groups (mesogens) to the rigid triazine core, star-shaped molecules can be synthesized that exhibit liquid crystalline phases. nih.govresearchgate.net

One strategy involves the synthesis of tri-branched macromolecules where a central triazine core is connected to other triazine units via acetylenic bridges, with chiral side groups attached to the periphery. nih.gov A notable example is a star-shaped macromolecule which, while oily at room temperature, forms a salt with 4-dodecyloxybenzoic acid. This 1:1 mixture exhibits a Smectic C (SmC) mesophase. nih.gov Similarly, C3-symmetric polyether dendrimers based on a 2,4,6-triphenyl-1,3,5-s-triazine core show mesophase properties, particularly when complexed with electron acceptors like trinitrofluorenone. researchgate.net These materials are of interest for applications in displays and optical devices.

| Triazine Core Derivative | Peripheral Groups | Additive/Complexing Agent | Observed Mesophase | Reference |

|---|---|---|---|---|

| Tribranched Triazine Macromolecule | Chiral Citronellyloxy Groups | 4-dodecyloxybenzoic acid (1:1 ratio) | Smectic C (SmC) | nih.gov |

| 2,4,6-triphenyl-1,3,5-s-triazine based Dendrimer | n-hexyl and n-dodecyl chains | Trinitrofluorenone | Columnar | researchgate.net |

Dendrimers and their Structural Design

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. The 1,3,5-triazine unit is an excellent core for constructing dendrimers due to its threefold symmetry, which allows for a divergent growth approach. nih.govnih.gov A vast number of dendrimers based on triazine have been synthesized, primarily through nucleophilic aromatic substitution on cyanuric chloride. nih.gov

The structural design often involves attaching dendrons (the branched units) to the central triazine core. Aromatic dendrimers bearing a 2,4,6-triphenyl-1,3,5-triazine (B147588) core, for instance, exhibit enhanced thermal stability and favorable photophysical properties due to improved electron-transfer processes. nih.gov The properties of these dendrimers can be precisely tuned by changing the nature of the dendrons, which can include groups like fluorene, carbazole, or pyrene. nih.gov These triazine-based dendrimers have found applications in organic light-emitting diodes (OLEDs) and as photocatalysts. nih.govresearchgate.netfigshare.com

| Core Structure | Dendron Motif Examples | Key Properties | Potential Applications | Reference |

|---|---|---|---|---|

| 2,4,6-triphenyl-1,3,5-triazine | Fluorene, Carbazole, Pyrene, Phenoxazine | Improved thermal stability, enhanced electron-transfer | OLEDs, Photocatalysis | nih.gov |

| 1,3,5-triazine | Poly(propylene imine) | High branching, defined structure | Drug delivery, Catalysis | nih.gov |

Nonlinear Optical (NLO) Materials Architectures

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property crucial for technologies like optical communication and data storage. ipme.ru Organic materials, particularly those with π-conjugated systems, are promising candidates for NLO applications. ipme.ru

The 1,3,5-triazine ring, being an electron-deficient aromatic system, can be incorporated into molecular architectures designed for NLO activity. When combined with electron-donating groups, it can form push-pull systems that enhance the second-order or third-order NLO response. While specific NLO data for this compound is not widely reported, related triazine-based compounds have shown significant potential. For example, a zinc(II) complex based on a 1,3,5-triazine derivative, [Zn(TIPT)Cl2]·2CH3OH, has been synthesized and investigated for its third-order NLO properties. researchgate.net The design of such supramolecular structures based on triazine cores is a promising strategy for developing new NLO materials. researchgate.net

常见问题

Q. Basic Research Focus

- UV-Vis spectroscopy : π→π* transitions in the triazine ring (~270–320 nm) and ligand-to-metal charge transfer (LMCT) bands (e.g., Mn complexes at ~450 nm) .

- Electron paramagnetic resonance (EPR) : Detects Mn(II) oxidation states and spin states in coordination complexes .

- IR spectroscopy : N–H stretching (3100–3300 cm) and triazine ring vibrations (1550–1600 cm) confirm ligand integrity .

How can researchers address discrepancies in reported bond lengths for triazine-metal complexes?

Advanced Research Focus

Contradictions may arise from crystallographic resolution or computational approximations:

- High-resolution XRD : Use synchrotron sources to improve data accuracy.

- Hybrid methods : Combine experimental XRD with DFT-optimized geometries to reconcile bond-length variations (e.g., Mn–N bonds differing by 0.1 Å across studies) .

- Error analysis : Report standard uncertainties in crystallographic tables and validate against databases like the Cambridge Structural Database.

What role does this triazine ligand play in designing catalytic or magnetic materials?

Q. Advanced Research Focus

- Catalysis : The ligand’s π-conjugated system stabilizes transition metals (e.g., Mn, Ru) for oxidation reactions.

- Magnetism : Mn(II) complexes exhibit weak antiferromagnetic coupling due to distorted geometries .

- Supramolecular assembly : Intermolecular π-π interactions (centroid distances ~3.5 Å) enable 1D chain formation, relevant for material science .

What are the challenges in achieving regioselective substitution on the triazine core?

Q. Basic Research Focus

- Steric effects : Bulky pyrazolyl groups at 2,4,6-positions hinder further substitution.

- Kinetic control : Use low temperatures to favor monosubstitution intermediates.

- Computational guidance : DFT predicts activation energies for competing reaction pathways .

How does solvent choice impact the stability and solubility of this triazine derivative?

Q. Basic Research Focus

- Polar aprotic solvents : DMF and acetonitrile enhance solubility (>10 mg/mL) but may coordinate to metal centers.

- Hydrolytic stability : Avoid protic solvents (e.g., water or methanol) to prevent triazine ring degradation.

- Crystallization : Ethanol/water mixtures yield stable crystals for structural studies .

What safety protocols are essential when handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。